

AF488 NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy

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Compound of Interest

Compound Name: AF488 NHS ester

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Introduction

Alexa Fluor 488 (AF488) NHS ester is a bright, photostable, and hydrophilic green fluorescent dye that has become an invaluable tool in cellular imaging.[1][2][3][4] Its amine-reactive N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines on proteins and other biomolecules.[2] These favorable characteristics, combined with its ability to undergo photoswitching, have established AF488 as a versatile probe for various super-resolution microscopy (SRM) techniques, enabling the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit of conventional light microscopy.

This document provides detailed application notes and protocols for the use of **AF488 NHS ester** in key super-resolution techniques, including Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

AF488 NHS Ester in Super-Resolution Microscopy

AF488 is well-suited for several super-resolution modalities due to its excellent photophysical properties. It is a popular choice for direct STORM (dSTORM), where individual fluorophores are induced to "blink" between a fluorescent "on" state and a dark "off" state, allowing for their precise localization. The dye is also compatible with STED microscopy, a technique that uses a depletion laser to narrow the fluorescence emission spot, thereby enhancing resolution.

Furthermore, its brightness and photostability make it an excellent candidate for Structured Illumination Microscopy (SIM).

Quantitative Photophysical Properties for dSTORM

The performance of a fluorophore in dSTORM is critically dependent on its photoswitching characteristics. Key parameters include the number of photons detected per switching event (photon yield), the fraction of time the dye spends in the "on" state (duty cycle), and the number of times a molecule can be switched on and off before photobleaching (switching cycles). A comprehensive study by Dempsey et al. (2011) characterized these properties for a wide range of fluorophores, including Alexa Fluor 488.

Fluorophore	Excitation Wavelength (nm)	Photons per Switching Event	On/Off Duty Cycle (%)	Number of Switching Cycles	Reference
Alexa Fluor 488	488	~1100	~0.04	~150	
Atto 488	488	~1200	~0.03	~200	
Alexa Fluor 647	647	~2500	~0.01	~400	
Cy5	647	~2000	~0.02	~300	

Table 1: Comparison of Photoswitching Properties of Common Fluorophores for dSTORM. Data extracted from Dempsey et al., 2011. These values are dependent on the specific imaging buffer and illumination conditions.

Experimental Protocols

Protein Labeling with AF488 NHS Ester

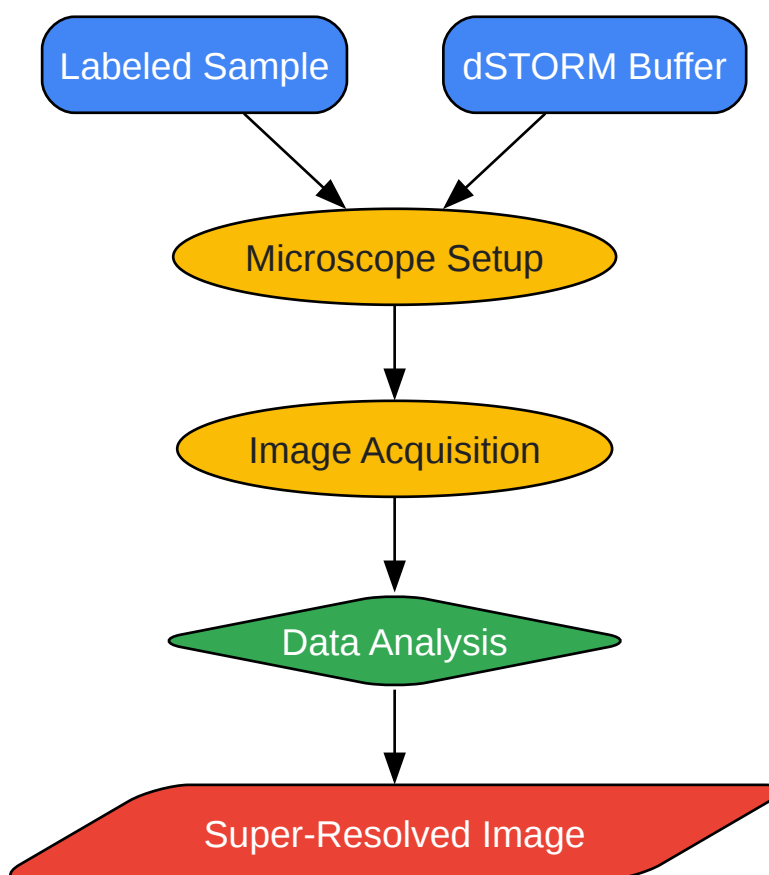
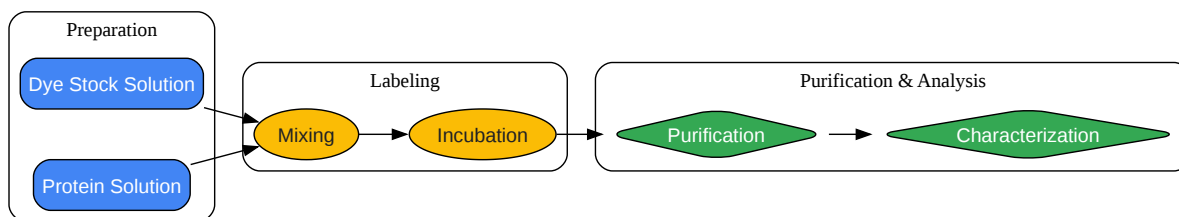
This protocol describes the general procedure for labeling a protein with **AF488 NHS ester**. The optimal dye-to-protein ratio should be determined empirically for each specific protein and application.

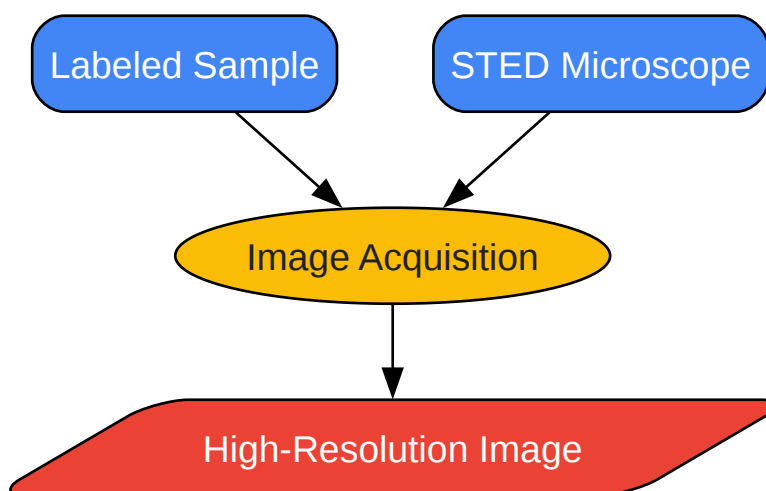
Materials:

- **AF488 NHS ester**
- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
- 1 M Sodium bicarbonate, pH 8.3
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer has a pH lower than 8.0, adjust it to pH 8.3 using 1 M sodium bicarbonate.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **AF488 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- **Labeling Reaction:** Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and 494 nm.





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